Sodium pentachlorophenate

Description

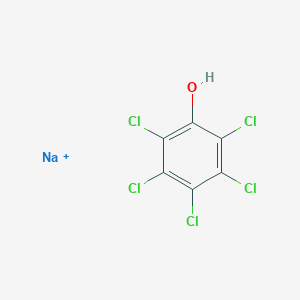

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,3,4,5,6-pentachlorophenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl5O.Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h12H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJLVWUMMKIQIM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl5ONa, C6Cl5NaO | |

| Record name | PENTACHLOROPHENOL, SODIUM SALT (Technical Grade) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0532 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040264 | |

| Record name | Sodium pentachlorophenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium pentachlorophenate is a white or tan, powdered solid. It is soluble in water and may burn, but it is not easily ignited. It may be toxic by ingestion, inhalation and skin absorption. It is used as a fungicide, herbicide and as a disinfectant., White or tan solid; [Hawley] Small slightly brown beads; [MSDSonline], WHITE OR TAN FLAKES OR POWDER WITH CHARACTERISTIC ODOUR. | |

| Record name | SODIUM PENTACHLOROPHENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentachlorophenol, sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6566 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PENTACHLOROPHENOL, SODIUM SALT (Technical Grade) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0532 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes. (USCG, 1999) | |

| Record name | SODIUM PENTACHLOROPHENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

In water, 3.30X10+5 mg/L at 25 °C, Solubility in water (g/L): 22.4 at 20 °C; 33 at 30 °C, Solubility at 25 °C (g/L): methanol 22; acetone 37, 21% (wt/vol) at 5 °C (water), 29% (wt/vol) at 40 °C (water), 33% (wt/vol at 25 °C (water), Soluble in ethanol and acetone; insoluble in benzene and petroleum oils, Solubility in water, g/100ml at 25 °C: 33 | |

| Record name | PENTACHLOROPHENOL, SODIUM SALT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTACHLOROPHENOL, SODIUM SALT (Technical Grade) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0532 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.0 mg/L at 22 °C/4 °C | |

| Record name | PENTACHLOROPHENOL, SODIUM SALT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... Pentachlorophenol available after about 1973 contained only 1 ppm of the hexachloro- and 26 ppm of the octachlordibenzo-p-dioxin. /Pentachlorophenol/, Fourteen technical pentachlorophenol and three sodium pentachlorophenate samples were obtained from several manufacturers and analyzed for various chlorinated phenolic impurities. Reversed-phase liquid chromatography with an electrochemical (coulometric mode) detector was used for qualitative and quantitative determinations. 2,4-Dichlorophenol, 3,5-dichlorophenol, 2,3,4-trichlorophenol, 2,4,6-trichlorophenol, 3,4,5-trichlorophenol, 2,3,5,6-tetrachlorophenol, 2,3,4,6-tetrachlorophenol, and 2,3,4,5-tetrachlorophenol were detected as contaminants in the various samples. | |

| Record name | PENTACHLOROPHENOL, SODIUM SALT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, Tan powder, pellets, Buff-colored flakes | |

CAS No. |

131-52-2 | |

| Record name | SODIUM PENTACHLOROPHENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium pentachlorophenolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,3,4,5,6-pentachloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium pentachlorophenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium pentachlorophenolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PENTACHLOROPHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/640L8FZO38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENTACHLOROPHENOL, SODIUM SALT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTACHLOROPHENOL, SODIUM SALT (Technical Grade) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0532 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

"Sodium pentachlorophenate" CAS number and chemical properties

CAS Number: 131-52-2

Abstract

This technical guide provides a detailed overview of the chemical and physical properties of sodium pentachlorophenate, a compound historically used as a fungicide, herbicide, and disinfectant.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical characteristics, experimental protocols for property determination, and insights into its metabolic fate and impact on cellular signaling pathways. All quantitative data is presented in structured tables for clarity, and complex biological interactions are visualized through detailed diagrams.

Chemical and Physical Properties

This compound is the sodium salt of pentachlorophenol (B1679276) (PCP).[1] It typically appears as a white or tan, powdered solid.[1][2] While it is not easily ignited, it may burn.[2] This compound is soluble in water.[1][2]

Quantitative Data

The following table summarizes the key quantitative chemical and physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 131-52-2 | [3][4] |

| Molecular Formula | C₆Cl₅NaO | [5] |

| Molecular Weight | 288.32 g/mol | [6] |

| Melting Point | >300°C | [7] |

| Solubility in Water | 33 g/100mL at 25°C | [4] |

| Appearance | White or tan crystalline powder | [1][8] |

| Odor | Phenolic | [7] |

Experimental Protocols

The determination of the chemical and physical properties of substances like this compound is guided by standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data consistency and reliability across different laboratories.

Determination of Melting Point (OECD Guideline 102)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure.[2] For a crystalline solid like this compound, this is a characteristic property. The OECD Guideline 102 describes several methods for this determination.[2][4][9]

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end. The sample is compacted by tapping the tube.

-

Apparatus: The capillary tube is placed in a heating apparatus, such as a liquid bath or a metal block, equipped with a calibrated thermometer or a temperature sensor.[2]

-

Heating: The apparatus is heated at a slow, controlled rate.

-

Observation: The sample is observed closely. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to determine the melting range. For a pure substance, this range is typically narrow.

Determination of Water Solubility (OECD Guideline 105)

Water solubility is defined as the saturation mass concentration of a substance in water at a given temperature.[1][10] The OECD Guideline 105 outlines the flask method, suitable for substances with solubilities above 10⁻² g/L.[1][10]

Methodology: Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of distilled water in a flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium, where the concentration of the dissolved substance is at its maximum.

-

Phase Separation: The undissolved solid is separated from the aqueous solution by centrifugation or filtration.

-

Analysis: The concentration of this compound in the clear aqueous solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultraviolet-Visible (UV-Vis) spectroscopy.[3]

-

Calculation: The solubility is expressed in grams per 100 mL or other appropriate units.

Metabolic and Signaling Pathways

This compound, upon entering a biological system, undergoes metabolic transformations and can significantly impact cellular signaling pathways.

Metabolic Pathway of this compound

The metabolism of this compound primarily involves the parent compound, pentachlorophenol (PCP). The major metabolic processes include methylation, acylation, dechlorination, and hydroxylation, leading to various metabolites that can be further transformed.

Caption: Metabolic pathway of this compound.

Impact on Cellular Signaling Pathways

Pentachlorophenol, the active form of this compound, has been shown to affect several critical pro-survival signaling pathways in human cells, including the PI3K/AKT, MAPK, and NF-κB pathways.[11]

Caption: Effects of PCP on key cellular signaling pathways.

Reactivity and Stability

This compound is incompatible with strong oxidizing agents.[2][12] It is stable under normal transport and storage conditions.[13] When heated to decomposition, it emits toxic and corrosive fumes, including hydrogen chloride and dioxins.[4]

Conclusion

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological interactions of this compound. The presented data, including its CAS number, physical constants, and detailed experimental protocols based on OECD guidelines, serves as a valuable resource for the scientific community. The visualization of its metabolic fate and impact on cellular signaling pathways offers deeper insights into its toxicological profile, which is crucial for researchers in toxicology and drug development. The information compiled herein underscores the importance of standardized testing and a thorough understanding of a compound's mechanism of action.

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]

- 2. laboratuar.com [laboratuar.com]

- 3. filab.fr [filab.fr]

- 4. oecd.org [oecd.org]

- 5. lobachemie.com [lobachemie.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Sodium pentachlorophenolate | C6Cl5ONa | CID 23663539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. Cytotoxic effects exerted by pentachlorophenol by targeting nodal pro-survival signaling pathways in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid determination of this compound in bamboo and wooden cutting boards via ultrasonic-assisted liquid-liquid extraction coupled with ultra-performance liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

Synthesis and molecular structure of "Sodium pentachlorophenate"

An In-depth Technical Guide on the Synthesis and Molecular Structure of Sodium Pentachlorophenate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Na-PCP), the sodium salt of pentachlorophenol (B1679276) (PCP), is an organochlorine compound with a history of extensive use as a fungicide, herbicide, and wood preservative.[1][2][3] Its synthesis involves a straightforward acid-base reaction, while its molecular structure is characteristic of a phenolic salt. This document provides a comprehensive technical overview of the synthesis and molecular properties of this compound, including detailed experimental protocols, tabulated physicochemical data, and a visualization of the synthetic pathway.

Synthesis of this compound

The primary industrial synthesis of this compound is a two-step process. The first step involves the exhaustive chlorination of phenol (B47542) to produce pentachlorophenol. The second step is a neutralization reaction where pentachlorophenol is treated with a strong base, typically sodium hydroxide (B78521), to yield the sodium salt.[4]

Step 1: Synthesis of Pentachlorophenol (PCP)

Pentachlorophenol is produced by the direct chlorination of phenol in the presence of a catalyst, such as aluminum.[4] The reaction proceeds through several stages at increasing temperatures to ensure complete chlorination.

Step 2: Synthesis of this compound

The conversion of pentachlorophenol to its sodium salt is an acid-base reaction. Phenol and its derivatives are weakly acidic, readily reacting with strong bases like sodium hydroxide to form a salt and water.[5][6]

The overall synthesis workflow is illustrated below.

Caption: Two-step synthesis of this compound from Phenol.

Experimental Protocols

The following protocols are based on methodologies described in the literature.[4]

Protocol for Synthesis of Pentachlorophenol

-

Apparatus: A chlorinated autoclave or suitable reaction vessel equipped for gas aeration and temperature control.

-

Procedure:

-

Charge the reaction vessel with phenol.

-

Introduce an aluminum catalyst.

-

Initiate the chlorination by feeding chlorine gas into the vessel. The reaction is performed in three temperature stages:

-

Stage 1: Maintain a temperature of 70-90°C for 11 hours with a chlorine flow of approximately 150 kg/hour .

-

Stage 2: Increase the temperature to 90-160°C and continue the reaction for 8 hours with a chlorine flow of approximately 170 kg/hour .

-

Stage 3: Raise the temperature to 160-195°C for 1 hour with a chlorine flow of approximately 190 kg/hour .

-

-

Upon completion, the resulting pentachlorophenol is collected. Tail gas from the reaction can be passed through an absorption tower to produce hydrochloric acid as a by-product.

-

Protocol for Synthesis of this compound

-

Apparatus: An alkalization jar or vessel capable of operating under negative pressure and equipped for heating and evaporation.

-

Procedure:

-

Charge the alkalization vessel with sodium hydroxide (sheet alkali).

-

Heat the vessel to 80°C.

-

Add the synthesized pentachlorophenol in three portions, with a 10-minute interval between each addition.

-

After the addition is complete, control the reaction temperature at 90-95°C.

-

Maintain the reaction for 2 hours under these conditions.

-

Following the reaction, concentrate the product via vacuum evaporation (vacuum pressure of -0.02 to -0.03 MPa) to dewater and obtain solid this compound.

-

Molecular Structure and Properties

This compound is an ionic compound consisting of a sodium cation (Na⁺) and a pentachlorophenolate (B1226921) anion (C₆Cl₅O⁻).[7] It is a white or tan powdered solid, soluble in water, and has a characteristic phenolic odor.[1][8]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₆Cl₅NaO | [9][10] |

| Molecular Weight | 288.32 g/mol | [7][9] |

| Appearance | White or tan crystalline solid/powder | [1][11] |

| CAS Number | 131-52-2 | [1][9] |

| Melting Point | >300°C (Decomposes) | [1][8] |

| Solubility in Water | 3.30 x 10⁵ mg/L at 25°C | [1] |

| log Kow (pH 10) | 1.3 | [1] |

| pH | Aqueous solution is alkaline | [1] |

Structural Representation

The structure consists of a benzene (B151609) ring where all five hydrogen atoms have been substituted by chlorine atoms, and the hydroxyl proton is replaced by a sodium ion.

References

- 1. Sodium pentachlorophenolate | C6Cl5ONa | CID 23663539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acuro.in [acuro.in]

- 3. Sodium pentachlorophenolate | 131-52-2 [chemicalbook.com]

- 4. CN1923779A - Method of preparing this compound - Google Patents [patents.google.com]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. quora.com [quora.com]

- 7. GSRS [precision.fda.gov]

- 8. Sodium pentachlorophenolate CAS#: 131-52-2 [m.chemicalbook.com]

- 9. Sodium pentachlorophenolate | 131-52-2 [chemicalbook.com]

- 10. This compound, COA, Certificate of Analysis, 131-52-2, S 2215 [ottokemi.com]

- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Sodium Pentachlorophenate: A Technical Guide to its Solubility in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium pentachlorophenate in water and various organic solvents. The information is compiled from scientific literature and presented for use in research, drug development, and scientific applications.

Core Solubility Data

The solubility of this compound exhibits significant variation depending on the solvent and temperature. Below is a summary of quantitative solubility data compiled from various sources.

| Solvent | Temperature (°C) | Solubility |

| Water | 5 | 21% (wt/vol) |

| Water | 20 | 22.4 g/L |

| Water | 25 | 33 g/100mL, 330,000 mg/L[1][2] |

| Water | 30 | 33 g/L |

| Water | 40 | 29% (wt/vol) |

| Methanol | 25 | 22 g/L |

| Acetone | 25 | 37 g/L |

| Ethanol | Not Specified | Soluble |

| Benzene | Not Specified | Insoluble |

| Petroleum Oils | Not Specified | Insoluble |

| DMSO | Not Specified | Slightly Soluble |

Experimental Protocol: Determination of Aqueous Solubility via the Shake-Flask Method

The following is a detailed methodology for determining the aqueous solubility of this compound, based on the widely recognized shake-flask method.

Objective: To determine the saturation concentration of this compound in water at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Deionized water

-

Glass flasks with stoppers

-

Constant temperature water bath or incubator with shaker

-

Centrifuge

-

Analytical balance

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of a Saturated Solution:

-

An excess amount of this compound is added to a glass flask containing a known volume of deionized water. The excess is crucial to ensure that saturation is achieved.

-

The flask is securely stoppered and placed in a constant temperature shaker bath, maintained at the desired temperature (e.g., 25 °C ± 0.5 °C).

-

The mixture is agitated for a prolonged period (e.g., 24 to 48 hours) to allow it to reach equilibrium. Preliminary tests can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After the equilibration period, the flask is removed from the shaker and allowed to stand at the constant temperature to allow the undissolved solid to sediment.

-

To ensure complete separation of the solid and liquid phases, the suspension is centrifuged at a controlled temperature.

-

-

Sample Analysis:

-

Aliquots of the clear supernatant are carefully withdrawn.

-

The collected supernatant is then filtered through a syringe filter to remove any remaining particulate matter.

-

The concentration of this compound in the filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standards of known concentrations is used for quantification.

-

-

Data Confirmation:

-

The procedure is repeated with different equilibration times (e.g., 48 and 72 hours) to ensure that the measured solubility is a true equilibrium value and does not change with additional shaking time.

-

Visualizing a Key Biological Process: Bacterial Degradation of Pentachlorophenol (B1679276)

This compound, in its dissociated form, shares metabolic pathways with pentachlorophenol (PCP). The following diagram illustrates the aerobic bacterial degradation pathway of PCP by Sphingobium chlorophenolicum L-1, a well-studied environmental degradation process.

Caption: Aerobic degradation pathway of pentachlorophenol by Sphingobium chlorophenolicum L-1.

References

An In-Depth Technical Guide to the Biocidal Mechanism of Action of Sodium Pentachlorophenate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium pentachlorophenate (PCP-Na), and its corresponding acid form pentachlorophenol (B1679276) (PCP), has been widely utilized as a broad-spectrum biocide. Its efficacy stems from a multi-pronged attack on fundamental cellular processes, primarily targeting cellular respiration and inducing widespread oxidative stress. This technical guide provides a detailed exploration of the molecular mechanisms underpinning the biocidal activity of this compound, supported by available quantitative data, experimental methodologies, and visual representations of the key pathways involved. The core mechanism revolves around the uncoupling of oxidative phosphorylation, leading to a rapid depletion of cellular ATP. This is further compounded by the inhibition of key metabolic enzymes and the generation of reactive oxygen species (ROS), which trigger downstream stress-response signaling pathways, ultimately culminating in cellular demise.

Core Mechanism: Uncoupling of Oxidative Phosphorylation

The principal mechanism of action of this compound is the disruption of cellular energy production through the uncoupling of oxidative phosphorylation in the mitochondria.[1][2] As a lipophilic weak acid, pentachlorophenol can readily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. This neutral form can then diffuse back across the membrane into the matrix, where it releases the proton, effectively short-circuiting the proton motive force that is essential for ATP synthesis by ATP synthase.[1] This dissipation of the proton gradient uncouples the electron transport chain from ATP production, leading to a futile cycle of oxygen consumption without energy conservation.

The direct consequences of this uncoupling are a rapid decrease in intracellular ATP levels and an increase in oxygen consumption as the electron transport chain attempts to compensate for the dissipated proton gradient.[1][3][4]

Inhibition of Key Metabolic Enzymes

Beyond its uncoupling activity, this compound has been shown to directly inhibit several key enzymes involved in cellular metabolism, further exacerbating the energy crisis within the cell.

Inhibition of Dehydrogenases

Studies have demonstrated the inhibitory effect of this compound on crucial dehydrogenases involved in the tricarboxylic acid (TCA) cycle and glycolysis.

-

Succinate Dehydrogenase (SDH): As a component of both the TCA cycle and the electron transport chain (Complex II), inhibition of SDH directly curtails cellular respiration.

-

Pyruvate (B1213749) Dehydrogenase (PDH): This enzyme complex links glycolysis to the TCA cycle by converting pyruvate to acetyl-CoA. Its inhibition blocks a critical entry point for carbohydrates into aerobic respiration.

| Enzyme | Organism/System | Observed Effect | Reference |

| Succinate Dehydrogenase | Notopterus notopterus (fish) | Inhibition of activity | [5] |

| Pyruvate Dehydrogenase | Notopterus notopterus (fish) | Inhibition of activity | [5] |

Induction of Oxidative Stress

The disruption of the mitochondrial electron transport chain by this compound leads to the increased production of reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[2][6] This occurs due to the incomplete reduction of oxygen when the electron flow is disrupted. The overproduction of ROS overwhelms the cell's antioxidant defense mechanisms, leading to a state of oxidative stress.

This oxidative stress results in widespread damage to cellular components:

-

Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, leading to a loss of membrane integrity and function.

-

Protein Oxidation: Damage to proteins, including enzymes and structural components, impairs their function.

-

DNA Damage: ROS can cause modifications to DNA bases, leading to mutations and genomic instability.

The generation of ROS also triggers a cascade of cellular stress signaling pathways.

References

- 1. Mild pentachlorophenol-mediated uncoupling of mitochondria depletes ATP but does not cause an oxidized redox state or dopaminergic neurodegeneration in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Pentachlorophenol decreases ATP levels in human natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pentachlorophenol-induced hemotoxicity diminishes antioxidant potential and oxidizes proteins, thiols, and lipids in rat blood: An in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assay of the inhibitory effect of pentachlorophenol and formaldehyde on mycelial growth and development of reproductive structures in Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental fate and degradation pathways of "Sodium pentachlorophenate"

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Sodium Pentachlorophenate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (SPCP) is the sodium salt of pentachlorophenol (B1679276) (PCP), a broad-spectrum biocide historically used as a fungicide, herbicide, and wood preservative.[1] Due to its persistence, toxicity, and the presence of highly toxic impurities such as dioxins and furans, its use has been significantly restricted in many countries.[2][3] Understanding the environmental fate and degradation of SPCP is critical for assessing the risks associated with contaminated sites and developing effective remediation strategies. This guide provides a comprehensive overview of the physicochemical properties, environmental distribution, and the primary degradation pathways of SPCP, including biodegradation, photodegradation, and other abiotic processes.

Physicochemical Properties and Environmental Mobility

SPCP is a white or tan powdered solid that is highly soluble in water.[1] In the environment, it readily dissociates to the pentachlorophenate anion, while also existing in equilibrium with its acidic form, pentachlorophenol (PCP). The environmental behavior of SPCP is largely governed by the properties of PCP.

Table 1: Physicochemical Properties of Pentachlorophenol (PCP)

| Property | Value | Reference |

| Molecular Weight | 266.34 g/mol | [4] |

| Water Solubility | 14 - 15,000 mg/L (pH dependent) | [3] |

| Vapor Pressure | 1.6 x 10⁻² Pa @ 20°C | [4] |

| pKa | 4.7 | [5] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 5.12 | [4] |

The environmental mobility of PCP is significantly influenced by pH. In acidic soils and water, the less soluble, neutral form of PCP predominates, leading to stronger adsorption to organic matter and sediments.[3][6] Conversely, under neutral to alkaline conditions, the more water-soluble pentachlorophenate anion is the dominant species, resulting in increased mobility and potential for leaching into groundwater.[3][4]

Environmental Fate and Persistence

The fate of SPCP in the environment is determined by a combination of transport and transformation processes.

Table 2: Environmental Persistence of Pentachlorophenol (PCP)

| Environmental Compartment | Process | Half-life | Reference |

| Soil | Biodegradation | Weeks to months | [1] |

| Water | Photolysis | Hours to days | [1] |

| Water | Biodegradation | Slow, adaptation period of 3-5 weeks | [7] |

| Atmosphere | Photolysis & Radical Oxidation | ~2 months | [5] |

Soil Compartment

In soil, the persistence of PCP is highly variable and dependent on factors such as soil type, pH, organic matter content, temperature, and microbial activity.[8] Adsorption is a key process, with the organic carbon partition coefficient (Koc) for the undissociated species being as high as 25,000, indicating strong binding to soil organic matter.[7] For the dissociated form, Koc values are significantly lower, around 1250-1800.[7]

Table 3: Soil Sorption and Bioaccumulation Data for Pentachlorophenol (PCP)

| Parameter | Value | Conditions | Reference |

| Soil Sorption Coefficient (Kd) | 60 - 90 L/kg | Matapeake silt loam, pH 4.1 | [9] |

| Organic Carbon Partition Coefficient (Koc) | 1,000 (calculated) | - | [7] |

| Organic Carbon Partition Coefficient (Koc) | 3,000 - 4,000 (sediment) | - | [7] |

| Bioconcentration Factor (BCF) - Fish | 1,000 (goldfish) | pH dependent | [10] |

| Bioconcentration Factor (BCF) - Fish | 32 - 205 (bluegill sunfish) | - | [4] |

| Bioconcentration Factor (BCF) - Fish | 52 - 205 (rainbow trout) | - | [4] |

Aquatic Compartment

In aquatic environments, SPCP is subject to both photolysis and biodegradation. Photodegradation is a significant removal mechanism, particularly in the upper layers of the water column, with a reported half-life of as little as 0.86 hours at the surface.[7] Biodegradation in aquatic systems is generally slower and often requires an adaptation period for microbial communities.[7] Due to its lipophilicity, PCP can bioaccumulate in aquatic organisms, with bioconcentration factors (BCFs) in fish reported to be as high as 10,000, although this is highly dependent on water pH.[4][10]

Degradation Pathways

The breakdown of SPCP in the environment proceeds through several key pathways, including microbial degradation and photodegradation, leading to a variety of intermediate and final products.

Biodegradation

Microbial degradation is a crucial process for the detoxification of PCP in both soil and water. It can occur under both aerobic and anaerobic conditions, involving a diverse range of microorganisms.

Under aerobic conditions, bacteria can utilize PCP as a carbon and energy source.[11] The initial step often involves the hydroxylation of PCP to tetrachlorohydroquinone, catalyzed by a monooxygenase enzyme.[11][12] This is followed by further dechlorination and ring cleavage to form aliphatic compounds that can enter central metabolic pathways.[7]

dot

Caption: Aerobic biodegradation pathway of this compound.

Under anaerobic conditions, the primary degradation mechanism is reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring. This process is carried out by specific bacteria, such as Desulfitobacterium species, which can dechlorinate PCP to 3-chlorophenol.[11] Complete dechlorination to phenol (B47542) has been observed, although it is often a slower process.[11]

dot

Caption: Anaerobic biodegradation pathway of this compound.

Photodegradation

Photodegradation, or photolysis, is a significant abiotic degradation pathway for PCP in sunlit surface waters and on soil surfaces. The process involves the absorption of UV radiation, leading to the cleavage of carbon-chlorine bonds and the formation of various intermediates. The final products of complete photolytic degradation are carbon dioxide and chloride ions.[10]

dot

Caption: Photodegradation pathway of Pentachlorophenol.

Experimental Protocols

Analysis of PCP and its Metabolites in Soil

This protocol outlines a general procedure for the extraction and analysis of PCP and its degradation products from soil samples.

5.1.1 Materials

-

Soil sample

-

Methanol (B129727), HPLC grade

-

Hexane (B92381), HPLC grade

-

Acidified and basic deionized water

-

Solid-Phase Extraction (SPE) columns

-

Gas chromatograph with an electron capture detector (GC-ECD) or mass spectrometer (GC-MS)

5.1.2 Protocol

-

Extraction: Extract a known weight of soil with methanol by shaking or sonication.[13]

-

Filtration: Filter the methanol extract to remove soil particles.[13]

-

Solid-Phase Extraction (SPE):

-

Liquid-Liquid Extraction (for cleanup):

-

Analysis: Analyze the final extract using GC-ECD or GC-MS.[15][16] For GC analysis, derivatization (e.g., with diazomethane) may be required to improve the volatility of the phenolic compounds.[16]

dot

Caption: Experimental workflow for the analysis of PCP in soil.

Aerobic Biodegradation Study

This protocol describes a laboratory-scale experiment to assess the aerobic biodegradation of SPCP.

5.2.1 Materials

-

Continuously stirred tank reactor or shake flasks

-

Activated sludge or soil inoculum

-

Synthetic sewage or mineral salts medium

-

This compound stock solution

-

Analytical equipment for measuring PCP concentration (e.g., HPLC or GC) and Chemical Oxygen Demand (COD)

5.2.2 Protocol

-

Reactor Setup: Establish a continuously activated sludge reactor with a defined hydraulic retention time (e.g., 4 hours).[15]

-

Inoculation: Inoculate the reactor with a suitable microbial community from soil or activated sludge.[15]

-

Acclimation: Feed the reactor with a synthetic sewage or mineral medium to establish a stable microbial population.[15]

-

PCP Introduction: Introduce a known concentration of SPCP into the feed solution.[15]

-

Monitoring: At regular intervals, collect samples from the reactor influent and effluent.

-

Analysis:

-

Measure the concentration of PCP in the influent and effluent samples to determine the removal efficiency.[15]

-

Analyze the Chemical Oxygen Demand (COD) to assess the overall organic matter removal.[15]

-

Optionally, identify degradation products using techniques like GC-MS to elucidate the degradation pathway.

-

dot

Caption: Workflow for an aerobic biodegradation study of SPCP.

Conclusion

The environmental fate of this compound is complex, with its persistence and degradation pathways being highly dependent on environmental conditions. While SPCP can be degraded through both biotic and abiotic processes, its potential for long-range transport, bioaccumulation, and the formation of toxic byproducts necessitates careful management of contaminated sites. This guide provides a foundational understanding of the key processes governing the environmental fate of SPCP, which is essential for developing effective risk assessment and remediation strategies. Further research is needed to fully elucidate the intricate interactions between SPCP and various environmental compartments and to optimize technologies for its removal.

References

- 1. Sodium pentachlorophenolate | C6Cl5ONa | CID 23663539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ccme.ca [ccme.ca]

- 4. EXTOXNET PIP - PENTACHLOROPHENOL (PCP) [extoxnet.orst.edu]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Detailed sorption isotherms of pentachlorophenol on soils and its correlation with soil properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chm.pops.int [chm.pops.int]

- 8. npic.orst.edu [npic.orst.edu]

- 9. www1.udel.edu [www1.udel.edu]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. microbe.com [microbe.com]

- 12. Metabolism of pentachlorophenol by a soil microbe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. epa.gov [epa.gov]

- 14. pubs.usgs.gov [pubs.usgs.gov]

- 15. researchgate.net [researchgate.net]

- 16. settek.com [settek.com]

Sodium Pentachlorophenate: A Comprehensive Toxicological Profile and Guide to Laboratory Safety

For Immediate Release

This technical guide provides an in-depth toxicological profile of sodium pentachlorophenate (Na-PCP) and outlines essential health and safety protocols for its handling in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals who may work with this compound. This compound, a white or tan powdered solid, has been used as a fungicide, herbicide, and disinfectant.[1][2][3] It is highly toxic and presents significant health risks upon exposure.

Toxicological Profile

This compound is toxic by ingestion, inhalation, and skin absorption.[1][2][3] Short-term exposure to high levels of Na-PCP can cause severe effects on the liver, kidneys, blood, lungs, and the central and cardiovascular systems.[1][4] Long-term exposure to lower levels can lead to damage to the liver, kidneys, blood, and nervous system.[1] The International Agency for Research on Cancer (IARC) has classified pentachlorophenol (B1679276) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[5]

Acute Toxicity

This compound exhibits high acute toxicity through oral, dermal, and inhalation routes of exposure.[6][7] It is classified as toxic if swallowed, fatal in contact with skin, and fatal if inhaled.[6][8]

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 126 mg/kg | [8][9] |

| LD50 | Rabbit | Oral | 328 mg/kg | [3] |

| LD50 | Mouse | Dermal | 124 mg/kg | [8][9][10] |

| LC50 (2h) | Mouse | Inhalation | 240 mg/m³ | [8][9] |

Chronic Toxicity and Carcinogenicity

Prolonged or repeated exposure to this compound can cause damage to the liver and kidneys.[11] It is suspected of causing cancer, with studies in animals showing an increase in liver cancer.[6][11] The US Environmental Protection Agency (EPA) classifies pentachlorophenol as a probable human carcinogen (Group B2).[1]

Mutagenicity and Genotoxicity

Studies on the mutagenicity of this compound have yielded mixed results. Some studies indicate that it can induce chromosome aberrations in Chinese hamster ovary (CHO) cells, suggesting it may be a weak genetic mutagen.[12][13] However, it did not show mutagenic effects in the Ames test with various Salmonella typhimurium strains.[12]

Reproductive and Developmental Toxicity

This compound is suspected of damaging the developing fetus and may cause reproductive disorders.[8][11]

Health Hazards and Laboratory Safety

Due to its high toxicity, extreme caution must be exercised when handling this compound in a laboratory setting.

Routes of Exposure and Symptoms

-

Inhalation: Fatal if inhaled.[6][14] Can cause irritation of the nose, throat, and lungs, leading to coughing, wheezing, and shortness of breath.[11] Systemic effects include fever, headache, weakness, and nausea.[4]

-

Dermal Contact: Fatal in contact with skin.[8] The substance can be absorbed through the skin and is irritating, causing redness and pain.[4][6]

-

Eye Contact: Causes serious eye irritation and can lead to burns and possible vision loss.[6][11]

-

Ingestion: Toxic if swallowed.[6][14] Symptoms include loss of appetite, nausea, vomiting, and abdominal pain.[11]

Personal Protective Equipment (PPE)

-

Respiratory Protection: A NIOSH-approved full-facepiece supplied-air respirator operated in a pressure-demand or other positive-pressure mode is required where exposure may occur.[8][11]

-

Hand Protection: Wear protective gloves.[14]

-

Eye Protection: Wear impact-resistant eye protection with side shields or goggles. A face shield should be used in conjunction with goggles when working with the substance.[11][14]

-

Skin and Body Protection: Wear protective clothing to prevent skin contact.[14]

Engineering Controls

Operations involving this compound should be enclosed where possible, with the use of local exhaust ventilation at the site of chemical release.[11]

First Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Experimental Protocols

The following are summaries of standardized methodologies for key toxicological experiments.

Acute Oral Toxicity (OECD 423)

The acute toxic class method is used to estimate the acute oral toxicity of a substance. The test substance is administered orally by gavage to a group of fasted female rats at a starting dose of 2000 mg/kg body weight.[15][16][17] If no mortality is observed, a further group of females is dosed at the same level.[15] Animals are observed for mortality and clinical signs for up to 14 days.[16] Body weight is recorded before administration and weekly thereafter.[15] At the end of the observation period, surviving animals are euthanized and a gross necropsy is performed.[16]

Ames Test (OECD 471)

The bacterial reverse mutation assay (Ames test) is used to detect point mutations.[18] Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix).[13][18] The mixture is incubated, and the number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted.[18] A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[13]

In Vitro Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.[11][19] Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation.[11] After a suitable incubation period, the cells are treated with a metaphase-arresting substance, harvested, and stained.[10] Metaphase cells are then analyzed microscopically for chromosomal aberrations.[10]

Signaling Pathways and Experimental Workflows

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 5. Rapid determination of this compound in bamboo and wooden cutting boards via ultrasonic-assisted liquid-liquid extraction coupled with ultra-performance liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dep.nj.gov [dep.nj.gov]

- 7. lobachemie.com [lobachemie.com]

- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test | FDA [fda.gov]

- 11. criver.com [criver.com]

- 12. agc-chemicals.com [agc-chemicals.com]

- 13. bulldog-bio.com [bulldog-bio.com]

- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. agc-chemicals.com [agc-chemicals.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. enamine.net [enamine.net]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Technical Guide to the Historical Industrial Applications of Sodium Pentachlorophenate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical industrial uses of sodium pentachlorophenate (Na-PCP), a broad-spectrum biocide and disinfectant. Valued for its efficacy against a wide range of microorganisms, Na-PCP was extensively used in several key industries before its use was significantly restricted due to health and environmental concerns. This document provides a technical overview of its primary applications, quantitative data on its use, detailed experimental protocols for efficacy testing, and an examination of its mechanism of action.

Overview of Industrial Applications

First produced in the 1930s, this compound, the sodium salt of pentachlorophenol (B1679276) (PCP), was a versatile biocide used to prevent microbial degradation in a variety of materials.[1][2] Its primary industrial applications included wood preservation, leather tanning, pulp and paper manufacturing, and as a biocide in industrial water systems.[1][3][4]

Wood Preservation: One of the most significant historical uses of this compound was in the preservation of wood.[5] It was employed to protect timber from decay fungi and wood-boring insects, thereby extending the service life of products such as utility poles, railway ties, and construction lumber.[5][6] Na-PCP was typically applied via pressure or thermal processes to impregnate the wood.[7]

Leather Tanning: In the leather industry, this compound was used as a fungicide and bactericide during the tanning process.[4] It was applied to hides and skins to prevent microbial growth, which could cause spoilage and defects in the final leather product. Chlorophenols were used as fungicides in the leather industry until the 1980s.[4]

Pulp and Paper Industry: The warm, nutrient-rich environment of pulp and paper mill water systems is highly conducive to the growth of microorganisms, leading to the formation of slime.[8] this compound was used as a slimicide to control the growth of bacteria and fungi, which could interfere with the papermaking process and affect the quality of the final product.[3][9]

Industrial Water Systems: this compound was also utilized as a broad-spectrum microbicide in industrial cooling water systems to control algae, fungi, and slime formation.[3] Maintaining control of microbial growth in these systems is crucial for preventing biofouling, which can impede heat transfer and lead to corrosion.

Quantitative Data on Historical Applications

The following tables summarize the typical concentrations and application rates of this compound in its major industrial uses.

| Application | Parameter | Value | References |

| Wood Preservation | Treating Solution Concentration | 5-9% PCP | [5] |

| Preservative Retention (Above Ground) | 0.25 - 0.4 lbs/ft³ (4 - 6.4 kg/m ³) | [10] | |

| Preservative Retention (Ground Contact) | 0.30 - 0.85 lbs/ft³ (4.8 - 13.6 kg/m ³) | [11] | |

| Pulp & Paper | Slime Control Dosage | 0.1 - 15 ppm | [8][12] |

| Cooling Water Systems | Effective Dosage Range | 100 - 300 ppm | [3] |

| Leather Tanning | Preservative in Tanning Solutions | Not specified in available results |

Experimental Protocols

The efficacy of this compound as a biocide was evaluated using standardized experimental protocols. The following sections detail the methodologies for key experiments.

Wood Preservative Efficacy Testing (Based on ASTM D1413 / AWPA E10)

The soil-block culture test is a standardized method to determine the minimum amount of a wood preservative that is effective in preventing decay by selected fungi under laboratory conditions.[11][13][14][15][16][17]

Objective: To determine the toxic limits of this compound against specific wood-destroying fungi.

Methodology:

-

Preparation of Culture Bottles: Glass bottles are filled with a soil substrate, and a "feeder strip" of untreated wood is placed on the soil. The bottles are then sterilized.

-

Inoculation: The feeder strips in the sterilized bottles are inoculated with a pure culture of a wood-decay fungus (e.g., Gloeophyllum trabeum, Postia placenta). The fungi are allowed to grow and colonize the feeder strips.

-

Preparation of Test Blocks: Small blocks of a specified wood species (e.g., Southern Pine) are prepared and treated with varying concentrations of the this compound solution. Untreated control blocks are also prepared.

-

Exposure: The treated and untreated wood blocks are placed in the culture bottles on the fungus-colonized feeder strips.

-

Incubation: The bottles are incubated under controlled temperature and humidity for a specified period (typically 12 weeks) to allow for fungal decay.

-

Evaluation: After incubation, the blocks are removed, and the extent of decay is determined by measuring the percentage of weight loss of each block. The minimum concentration of this compound that prevents significant weight loss is considered the toxic threshold.

Antifungal Efficacy Testing on Leather

Several methods are used to assess the antifungal properties of biocides on leather, often adapted from textile and material testing standards.[10][18][19]

Objective: To evaluate the ability of this compound to inhibit fungal growth on leather.

Methodology:

-

Sample Preparation: Leather samples are treated with different concentrations of this compound. Untreated leather samples serve as controls.

-

Inoculation: The leather samples are placed on an agar (B569324) medium and inoculated with a suspension of fungal spores (e.g., Aspergillus niger, Trichophyton interdigitale).[18][20]

-

Incubation: The inoculated samples are incubated under conditions of high humidity and temperature favorable for fungal growth for a period of several days to weeks.[20]

-

Evaluation: The extent of fungal growth on the surface of the leather samples is visually assessed and rated. The concentration of this compound that prevents fungal growth is determined. The size of the inhibition zone around the leather sample on the agar can also be measured.[18]

Slime Control Efficacy in Pulp and Paper Systems (Adapted from TAPPI Methods)

Standardized methods from the Technical Association of the Pulp and Paper Industry (TAPPI) are used to evaluate the effectiveness of slimicides.[9][21][22][23]

Objective: To determine the efficacy of this compound in controlling the growth of slime-forming microorganisms in a simulated paper mill environment.

Methodology:

-

Preparation of a Microbial Inoculum: A mixed culture of slime-forming bacteria and fungi is prepared from a sample of paper mill white water or slime.

-

Test System: A nutrient-rich broth simulating the conditions of a paper mill's white water system is prepared.

-

Treatment: The broth is inoculated with the microbial culture and treated with various concentrations of this compound. An untreated control is also included.

-

Incubation: The test systems are incubated under conditions that promote microbial growth.

-

Evaluation: The growth of microorganisms is monitored over time by measuring turbidity, viable cell counts, or the formation of a biofilm. The concentration of this compound that effectively inhibits microbial growth is determined.

Mechanism of Action and Signaling Pathways

The primary biocidal mechanism of this compound is the uncoupling of oxidative phosphorylation in the mitochondria of eukaryotic organisms (like fungi) and the cell membrane of prokaryotic organisms (like bacteria).[21][24][25][26][27][28]

Uncoupling of Oxidative Phosphorylation:

In normal cellular respiration, the electron transport chain pumps protons across the inner mitochondrial membrane (in eukaryotes) or the cell membrane (in prokaryotes), creating a proton gradient. This proton-motive force is then used by ATP synthase to produce ATP, the main energy currency of the cell.

This compound, being a lipophilic weak acid, can diffuse across the membrane in its protonated form. In the more alkaline environment of the mitochondrial matrix or the bacterial cytoplasm, it releases its proton, disrupting the established proton gradient. The anionic form then diffuses back across the membrane, picks up another proton from the intermembrane space or the external environment, and repeats the cycle. This process effectively short-circuits the proton gradient, uncoupling electron transport from ATP synthesis. The cell continues to consume oxygen at a high rate, but ATP production is severely diminished.[29]

Downstream Cellular Effects:

The uncoupling of oxidative phosphorylation and the resulting depletion of ATP have several downstream consequences that contribute to cell death:

-

ATP Depletion: The most immediate effect is a rapid decrease in the intracellular concentration of ATP.[28][29][30][31] This energy crisis halts essential cellular processes that require ATP, such as macromolecule synthesis (e.g., proteins, RNA), active transport, and maintenance of ion gradients.[30]

-

Inhibition of Biosynthesis: The lack of ATP leads to the inhibition of RNA and protein synthesis.[19]

-

Disruption of Ion Homeostasis: The dissipation of the membrane potential affects the transport of ions and other molecules across the cell membrane.

-

Induction of Apoptosis (in eukaryotes): In some cases, the disruption of mitochondrial function can trigger programmed cell death (apoptosis).[29]

References

- 1. brsmeas.org [brsmeas.org]

- 2. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 3. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 4. Leather Tanning and Processing - Processes | Haz-Map [haz-map.com]

- 5. Wood preservation facilities, pentachlorophenol pressure: chapter E-5 - Canada.ca [canada.ca]

- 6. epa.gov [epa.gov]

- 7. scribd.com [scribd.com]

- 8. Mild pentachlorophenol-mediated uncoupling of mitochondria depletes ATP but does not cause an oxidized redox state or dopaminergic neurodegeneration in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tappi.org [tappi.org]

- 10. buckman.com [buckman.com]

- 11. standards.globalspec.com [standards.globalspec.com]

- 12. chemstarwater.com [chemstarwater.com]

- 13. store.astm.org [store.astm.org]

- 14. fs.usda.gov [fs.usda.gov]

- 15. mtu.edu [mtu.edu]

- 16. CRDReference: ASTM 1986 , D1413-76 Standard method of testing wood preservatives by laboratory soil block culture [users.encs.concordia.ca]

- 17. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 18. Antibacterial and Antifungal Fabrication of Natural Lining Leather Using Bio-Synthesized Silver Nanoparticles from Piper Betle L. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 19. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 20. revistapielarieincaltaminte.ro [revistapielarieincaltaminte.ro]

- 21. mdpi.com [mdpi.com]

- 22. tappi.org [tappi.org]

- 23. tappi.org [tappi.org]

- 24. Mild pentachlorophenol-mediated uncoupling of mitochondria depletes ATP but does not cause an oxidized redox state or dopaminergic neurodegeneration in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Release of extracellular ATP by bacteria during growth - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Rapid decrease of ATP content in intact cells of Saccharomyces cerevisiae after incubation with low concentrations of sulfite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. ATP depletion rather than mitochondrial depolarization mediates hepatocyte killing after metabolic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. ATP Is a Major Determinant of Phototrophic Bacterial Longevity in Growth Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 31. ATP depletion, purine riboside triphosphate accumulation and rat thymocyte death induced by purine riboside - PubMed [pubmed.ncbi.nlm.nih.gov]

"Sodium pentachlorophenate" physical properties: melting point and appearance

This technical guide provides a comprehensive overview of the key physical properties of sodium pentachlorophenate, with a specific focus on its melting point and appearance. The information is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work.

Core Physical Characteristics

This compound is an organochlorine compound widely used as a fungicide, herbicide, and disinfectant.[1][2] A thorough understanding of its physical properties is crucial for its safe handling, formulation, and environmental assessment.

Data Summary

The following table summarizes the primary physical properties of this compound based on available data.

| Property | Value | Source(s) |

| Appearance | White or tan, powdered solid. | [1][2] |

| White or tan flakes or powder with a characteristic odor. | [3] | |

| Off-white to pale purple solid. | [4][5] | |

| Buff-colored crystalline solid/powder. | [6][7][8] | |

| Melting Point | >300°C | [4][5] |

| 300°C | [7] | |

| Not less than 300°C | [8] |

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.[5][9] The capillary method is a widely accepted technique for this determination.[9]

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end.[9] The packing should be compact to ensure even heat distribution.

-

Apparatus: A melting point apparatus, such as a Mel-Temp or a Thiele tube, is used.[9] These devices provide controlled heating of the sample.

-

Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady and slow rate, typically 1-2°C per minute, as it approaches the expected melting point.[7][9]

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the melting range.[9] For a pure substance, this range is typically narrow (0.5-1.0°C).[5][9]

Assessment of Physical Appearance

The physical appearance of a chemical substance is determined through visual inspection and comparison with established standards.

Methodology:

-

Sample Preparation: A representative sample of this compound is placed on a clean, white, non-reactive surface, such as a watch glass.

-

Illumination: The sample is observed under controlled, neutral lighting conditions to avoid color distortion.

-

Visual Inspection: The color, state (e.g., crystalline, powder, flakes), and any characteristic odor are noted.[3]

-

Microscopy: For a more detailed analysis of the crystalline structure and morphology, techniques like light microscopy or scanning electron microscopy (SEM) can be employed.

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the determination and verification of the physical properties of a chemical compound like this compound.

References

- 1. nj.gov [nj.gov]

- 2. oxfordlabchem.com [oxfordlabchem.com]

- 3. echemi.com [echemi.com]

- 4. lobachemie.com [lobachemie.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chm.uri.edu [chm.uri.edu]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

An In-depth Technical Guide to the Chemical Stability and Reactivity of Sodium Pentachlorophenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium pentachlorophenate (Na-PCP), the sodium salt of pentachlorophenol (B1679276) (PCP), is a broad-spectrum biocide that has been historically used as a fungicide, herbicide, and disinfectant.[1] Its utility stems from its high toxicity to a wide range of organisms. However, the same properties that make it an effective biocide also raise significant concerns regarding its environmental persistence, bioaccumulation, and toxicity to non-target organisms, including humans. A thorough understanding of its chemical stability and reactivity is paramount for assessing its environmental fate, developing remediation strategies, and ensuring safe handling and use in any remaining niche applications. This technical guide provides a comprehensive overview of the chemical stability and reactivity of this compound, with a focus on quantitative data, experimental protocols, and key transformation pathways.

Chemical Stability

This compound is a white or tan, powdered solid that is soluble in water.[2] Under standard storage conditions, it is considered stable.[3] However, its stability is significantly influenced by environmental factors such as temperature, light, and pH.

Thermal Stability

This compound decomposes upon heating, a critical factor in its handling and disposal. While a specific decomposition temperature is not consistently reported across literature, it is known to break down under elevated temperatures, producing toxic and corrosive fumes.[4] These fumes include hydrogen chloride, polychlorinated dibenzodioxins (PCDDs), and carbon monoxide.[2][3] The formation of highly toxic dioxins is a major concern associated with the thermal decomposition of chlorinated phenols.

Table 1: Thermal Stability Data for this compound

| Parameter | Value | Conditions | Reference(s) |

| Thermal Decomposition | Decomposes on heating | Elevated temperatures | [4] |

| Decomposition Products | Hydrogen chloride, polychlorodibenzodioxins, carbon monoxide | Fire or heating | [2][3] |

Photochemical Stability

This compound is susceptible to degradation by light, particularly in aqueous environments. Photolysis is a significant pathway for its breakdown in sunlit surface waters. The degradation proceeds through reductive dechlorination, yielding a series of less chlorinated phenols.

The photodegradation pathway of pentachlorophenol (the acidic form of Na-PCP) has been shown to produce intermediates such as 2,3,5,6-tetrachlorophenol (B165523) and 2,3,4,6-tetrachlorophenol, eventually leading to the complete mineralization of the chlorine atoms to chloride ions.[3]

Table 2: Photochemical Stability Data for this compound

| Parameter | Value | Conditions | Reference(s) |

| Photodegradation | Undergoes direct photolysis | Sunlit surface waters | [4] |

| Half-life (Atmospheric) | ~2 months (free radical oxidation) | Atmosphere | [4] |

| Degradation Products | Tetrachlorophenols, Dichlorophenols, Chloride ions | UV irradiation in water | [3] |

Hydrolytic Stability

Pentachlorophenol, the conjugate acid of this compound, is considered hydrolytically stable.[4] However, the speciation of the compound is highly dependent on pH due to its pKa of 4.7.[4] At environmentally relevant pH values (typically 5-9), it exists predominantly in its dissociated, phenolate (B1203915) form. This high water solubility influences its mobility in soil and water. The rate of hydrolysis can be influenced by pH, with both acid- and base-catalyzed reactions possible, although it is generally a slow process under typical environmental conditions.[5]

Table 3: Hydrolytic Stability and pH-Dependent Properties

| Parameter | Value | Conditions | Reference(s) |

| pKa (of Pentachlorophenol) | 4.7 | 25 °C | [4] |

| Hydrolytic Stability | Generally stable | Environmental conditions | [4] |

| Mobility in Soil | Increases with increasing pH | Neutral to alkaline conditions | [4] |

Stability in Environmental Matrices

The persistence of this compound in the environment is a key aspect of its risk profile. Its half-life can vary significantly depending on the specific conditions of the soil and water.

Table 4: Half-life of Pentachlorophenol in Soil and Water

| Matrix | Half-life | Conditions | Reference(s) |

| Soil | 10 to 70 days | Flooded (anaerobic) conditions | [4] |

| Soil | 20 to 120 days | Upland (aerobic) conditions | [4] |

| Soil | Varies (e.g., 394 to 708 days for TCDD, a related compound) | Different soil types | [6] |

Chemical Reactivity

This compound exhibits reactivity with several classes of chemical compounds, leading to the formation of various degradation products.

Reaction with Oxidizing Agents

This compound is incompatible with strong oxidizing agents.[2][3] Reactions with these agents can generate fire and explosion hazards.[4] For instance, potassium permanganate (B83412) (KMnO₄) has been shown to effectively oxidize pentachlorophenol at a neutral pH. The reaction is relatively fast, with a second-order rate constant of approximately 30 M⁻¹s⁻¹.[7] The oxidation pathway involves the formation of chlorinated intermediates and can lead to complete mineralization to chloride, water, and carbon dioxide.[7]

Reaction with Acids and Bases

As the salt of a weak acid, this compound will react with strong acids to form pentachlorophenol. It is generally stable in the presence of strong bases.

Experimental Protocols

Standardized methods are essential for evaluating the chemical stability and reactivity of substances like this compound. The following are summaries of relevant protocols.

Thermal Stability and Stability in Air (OECD Test Guideline 113)

This guideline describes two primary methods for assessing thermal stability:

-

Accelerated Storage Test: The substance is stored at an elevated temperature (e.g., 54-55 °C) for a defined period (e.g., 14 days).[8] The stability is assessed by comparing a characteristic property (e.g., active ingredient content, melting point) before and after storage. A decrease of not more than 5% in the original substance content or a constant melting point indicates stability at room temperature.[8]

-

Thermal Analysis Methods (TGA and DTA): Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) involve heating the sample at a constant rate in a defined atmosphere.[8] TGA measures the change in mass as a function of temperature, while DTA measures the difference in temperature between the sample and a reference material. Decomposition or chemical transformation below 150 °C suggests instability at room temperature.[8]